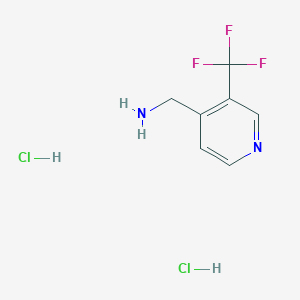

(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride

描述

(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position and a methanamine moiety at the 4-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. The trifluoromethyl group is a strong electron-withdrawing substituent, influencing the pyridine ring’s electronic properties and enhancing metabolic stability in biological systems .

属性

IUPAC Name |

[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;;/h1-2,4H,3,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMHZWXTHPOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of Pyridine-4-carboxaldehyde Derivatives

One of the most reported approaches involves the reductive amination of 3-(trifluoromethyl)pyridine-4-carboxaldehyde with ammonia or amine sources to yield the corresponding methanamine derivative. This method typically uses sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents under mild conditions.

- Reaction conditions: The aldehyde is reacted with ammonia or an amine in a solvent such as dichloromethane or N,N-dimethylformamide (DMF), often in the presence of triethylamine to neutralize acid byproducts.

- Purification: The crude amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, followed by recrystallization from ethanol or isopropanol to achieve high purity.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 3-(Trifluoromethyl)pyridine-4-carboxaldehyde, NH3 or primary amine, NaBH(OAc)3, DCM, RT | 60-75% | Mild conditions, high selectivity |

| Salt formation | HCl in ethanol or isopropanol | >90% | Produces stable dihydrochloride salt |

Nucleophilic Substitution on Halogenated Pyridine Precursors

Another synthetic route involves nucleophilic substitution of halogenated trifluoromethylpyridine derivatives (e.g., 3-(trifluoromethyl)-4-chloropyridine) with ammonia or amines.

- Reaction conditions: Typically performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–110°C) for several hours.

- Workup: The reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction, followed by acidification to form the dihydrochloride salt.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 3-(Trifluoromethyl)-4-chloropyridine, NH3 (excess), DMF, 100°C, 12-16 h | 85-90% | High yield, requires temperature control |

| Salt formation | HCl addition, recrystallization | >90% | Purification step |

Industrial Scale Preparation Considerations

Industrial synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride emphasizes scalability, yield optimization, and purity control.

- Reactor conditions: Large-scale reactors operate under controlled temperature (typically 50–110°C) with stirring and inert atmosphere to prevent side reactions.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to meet pharmaceutical-grade purity.

- Solvent recycling: Solvents like ethanol and isopropanol are recovered and reused to reduce environmental impact.

Detailed Research Findings and Reaction Optimization

Reaction Kinetics and Completion Monitoring

- HPLC is used to monitor the reaction progress, ensuring completion with less than 1% impurity by area.

- Reaction times vary from 12 to 24 hours depending on the method and scale.

Yield and Purity Data

| Method | Yield (%) | Purity (HPLC Area %) | Notes |

|---|---|---|---|

| Reductive amination | 70-75% | >98% | Mild reaction, fewer byproducts |

| Nucleophilic substitution | 85-90% | >98% | Higher yield, requires longer reaction time |

| Industrial batch | 90% | >99% | Optimized conditions, scalable |

Solvent and Catalyst Effects

- Use of triethylamine improves reaction rates and yields by neutralizing acids formed during reductive amination.

- DMF and DMSO are preferred solvents for nucleophilic substitution due to their high boiling points and polarity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Reductive Amination | 3-(Trifluoromethyl)pyridine-4-carboxaldehyde, NH3 | NaBH(OAc)3, Triethylamine | RT, DCM, 12-24 h | 60-75 | Recrystallization (EtOH) |

| Nucleophilic Substitution | 3-(Trifluoromethyl)-4-chloropyridine, NH3 | DMF, Heat (100°C) | 12-16 h | 85-90 | Acidification, filtration |

| Industrial Batch Process | Same as above | Optimized solvents and catalysts | 50-110°C, inert atmosphere | 90 | HPLC, recrystallization |

化学反应分析

Types of Reactions: (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various amine derivatives .

科学研究应用

Chemistry

In the realm of chemistry, (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable for designing new compounds with unique electronic properties. It can undergo various reactions including:

- Oxidation

- Reduction

- Substitution

These reactions can lead to the formation of different derivatives that may have enhanced properties or novel functionalities.

Biology

In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological systems. It can act as a probe in investigating enzyme interactions and metabolic pathways. The lipophilic nature of the trifluoromethyl group enhances its ability to interact with hydrophobic sites on proteins or enzymes, potentially modulating their activity.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity : Derivatives exhibit significant antimicrobial properties, with the trifluoromethyl substitution enhancing interactions with microbial enzymes.

- Antiparasitic Activity : Related compounds have shown efficacy against Plasmodium falciparum, suggesting potential applications in malaria treatment.

- Cytotoxicity : Preliminary assays indicate effects on cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Case Study 1: Antimalarial Activity

A study involving various pyridine derivatives demonstrated that compounds similar to (3-(Trifluoromethyl)pyridin-4-yl)methanamine significantly reduced parasitemia in P. berghei mouse models. One derivative showed a remarkable 96% reduction in parasitemia when administered at a dose of 30 mg/kg over four days, indicating its potential for further development in treating malaria.

Case Study 2: Antimicrobial Efficacy

Tests on related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group was found to enhance binding affinity to bacterial enzymes, suggesting a promising mechanism of action that warrants further investigation.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications, particularly where specific reactivity and stability are required.

作用机制

The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, focusing on substituent type, position, and physicochemical characteristics.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Position :

- The 3-CF₃ group in the target compound (vs. 2-CF₃ in CAS 1159813-38-3) alters dipole moments and steric interactions. For example, in receptor-binding studies, 3-substituted pyridines often exhibit higher affinity due to optimal spatial orientation .

- 2-CF₃ analogs (e.g., CAS 916211-41-1) may show reduced metabolic stability compared to 3-CF₃ derivatives due to increased susceptibility to enzymatic oxidation .

Substituent Type: -CF₃ vs. -OCH₃: The trifluoromethyl group increases lipophilicity (logP ≈ 1.9) compared to methoxy (logP ≈ 0.5), enhancing membrane permeability but reducing aqueous solubility . -CF₃ vs.

Heterocyclic Modifications :

- Thiazole-containing analogs (e.g., CAS 1240528-34-0) introduce sulfur, which can engage in hydrogen bonding or metal coordination, broadening applications in catalysis or drug design .

Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than monohydrochloride derivatives (e.g., CAS 1159813-38-3), facilitating formulation in aqueous media .

生物活性

(3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound contains a trifluoromethyl group, which is known for enhancing the pharmacological properties of various drugs. The presence of the pyridine moiety also contributes to its biological activity, making it a subject of interest in drug development.

- IUPAC Name : this compound

- Molecular Formula : C7H7F3N2·2HCl

- CAS Number : 1798725-24-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency in biological systems.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy against various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The trifluoromethyl substitution may enhance these effects by altering the compound's interaction with microbial enzymes.

- Antiparasitic Activity : In vitro studies have shown that related pyridine compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structural similarities suggest that this compound may also possess similar activity.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may affect cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Case Study 1: Antimalarial Activity

In a study involving various pyridine derivatives, compounds similar to (3-(Trifluoromethyl)pyridin-4-yl)methanamine demonstrated a reduction in parasitemia in P. berghei mouse models. One promising derivative showed a 96% reduction in parasitemia when administered at a dose of 30 mg/kg over four days, highlighting the potential for further development in treating malaria .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance the binding affinity to bacterial enzymes, suggesting a mechanism of action that warrants further investigation .

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-(Trifluoromethyl)pyridin-4-yl)amine | Trifluoromethyl and amine groups | Antimicrobial, potential antimalarial |

| (4-(Trifluoromethyl)pyridin-3-yl)amine | Trifluoromethyl at different position | Lower potency compared to above |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves trifluoromethylation of pyridine precursors using agents like trifluoromethyl copper complexes or halogen exchange reactions. Key steps include:

- Catalysts : Palladium or copper catalysts for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

- Optimization : Continuous flow reactors improve scalability and reduce impurities by maintaining precise temperature control .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm structural integrity, with the trifluoromethyl group showing a distinct triplet near -60 ppm .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and ESI+ ionization .

- Elemental Analysis : Validates molecular formula (CHClFN) with <0.3% deviation .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acetylcholinesterase or kinases, given the pyridine scaffold’s affinity for enzymatic active sites. Use fluorogenic substrates for real-time activity monitoring .

- Cellular Viability Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethyl group be elucidated during derivatization?

- Methodological Answer :

- Isotopic Labeling : Use F or C-labeled reagents to track trifluoromethyl group behavior in substitution or oxidation reactions .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH and temperature conditions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic attacks .

Q. How should researchers resolve contradictory data regarding binding affinities in receptor studies?

- Methodological Answer :

- Orthogonal Binding Assays : Combine SPR (surface plasmon resonance) for kinetic analysis (/) with ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) .

- Control Experiments : Use scrambled receptor mutants or competitive inhibitors (e.g., known ligands) to validate specificity .

Q. What strategies are effective for computational docking of this compound to neurological targets?

- Methodological Answer :

- Target Preparation : Homology model serotonin receptors (e.g., 5-HT) using templates from PDB entries (e.g., 6A93).

- Docking Protocols : Perform flexible docking with AutoDock Vina, allowing pyridine ring rotation and trifluoromethyl group conformational sampling. Validate with MD simulations (100 ns) to assess binding stability .

Q. How can impurities arising from large-scale synthesis be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., dehalogenated derivatives) using fragmentation patterns.

- Process Adjustments : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of trifluoromethylating agent to precursor) and implement in-line scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What derivatization approaches enhance the compound’s utility in probe development?

- Methodological Answer :

- Biotinylation : React the amine group with NHS-biotin in DMF at 4°C for 24 hours to create pull-down probes .

- Fluorescent Tagging : Conjugate with Cy5 via EDC/NHS chemistry, followed by purification using size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。